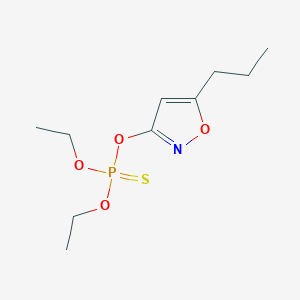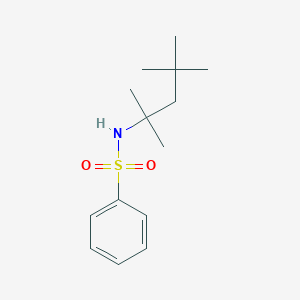
N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide, commonly known as TMB-PSA, is a chemical compound used in scientific research for its unique properties. This compound is widely used in the field of biochemistry and pharmacology due to its ability to inhibit certain enzymes and proteins.
Mecanismo De Acción
TMB-PSA inhibits the activity of enzymes and proteins by binding to their active sites. It forms a stable complex with the enzyme or protein, preventing it from carrying out its normal function. The inhibition is reversible, and the enzyme or protein activity can be restored by removing TMB-PSA from the system.
Biochemical and Physiological Effects:
TMB-PSA has been shown to have various biochemical and physiological effects. It has been reported to reduce intraocular pressure, making it a potential treatment for glaucoma. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential treatment for various inflammatory diseases. Additionally, it has been shown to have antitumor activity, making it a potential treatment for cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using TMB-PSA in lab experiments is its high specificity for certain enzymes and proteins. This allows researchers to study the function of these enzymes and proteins in a controlled manner. Additionally, TMB-PSA is relatively easy to synthesize and purify, making it readily available for research purposes.
One of the limitations of using TMB-PSA in lab experiments is its potential toxicity. TMB-PSA has been shown to have cytotoxic effects on certain cell lines, and caution should be taken when handling the compound. Additionally, TMB-PSA has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research involving TMB-PSA. One area of interest is the development of TMB-PSA derivatives with increased potency and selectivity for certain enzymes and proteins. Another area of interest is the use of TMB-PSA as a therapeutic agent for various diseases, such as glaucoma, cancer, and inflammatory diseases. Additionally, TMB-PSA could be used as a tool to study the function of other enzymes and proteins, potentially leading to the discovery of new therapeutic targets.
Métodos De Síntesis
TMB-PSA can be synthesized by reacting 2,4,4-trimethylpentan-2-amine with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of TMB-PSA as a white crystalline solid. The purity of the compound can be increased by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
TMB-PSA is widely used in scientific research as a tool to study the function of various enzymes and proteins. It is commonly used to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes such as respiration, acid-base balance, and bone resorption. TMB-PSA has also been shown to inhibit the activity of other enzymes such as aldose reductase, acetylcholinesterase, and tyrosinase.
Propiedades
Fórmula molecular |
C14H23NO2S |
|---|---|
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H23NO2S/c1-13(2,3)11-14(4,5)15-18(16,17)12-9-7-6-8-10-12/h6-10,15H,11H2,1-5H3 |
Clave InChI |
DZPZRENVHCYXES-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC=CC=C1 |
SMILES canónico |
CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one](/img/structure/B230865.png)
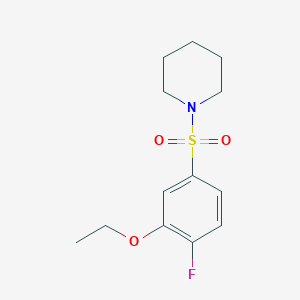
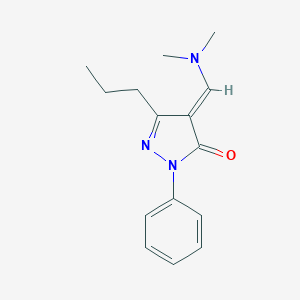
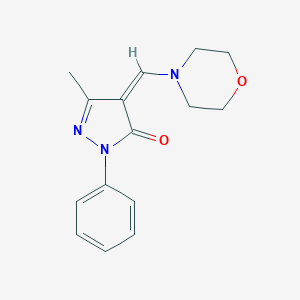
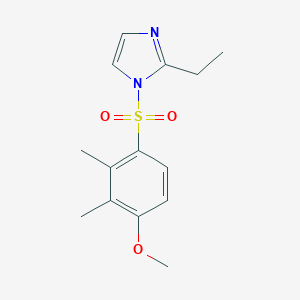
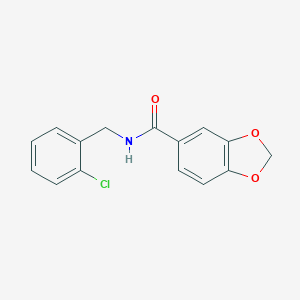
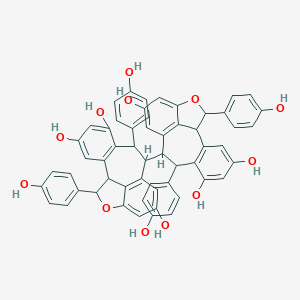
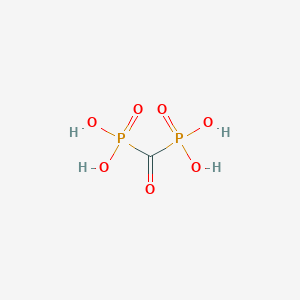
![Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B230909.png)
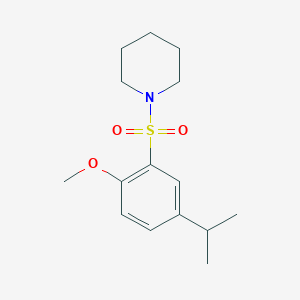
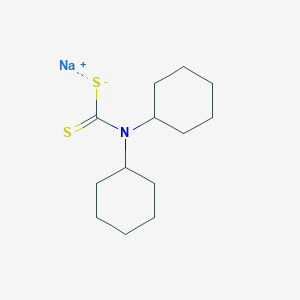
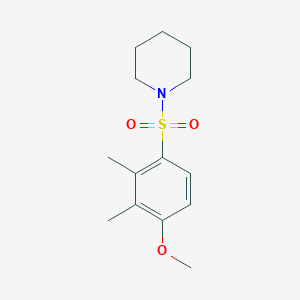
![(3S,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B230918.png)
